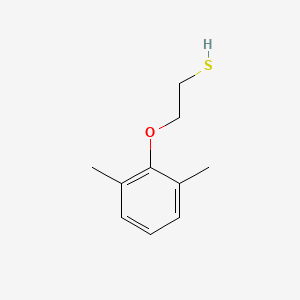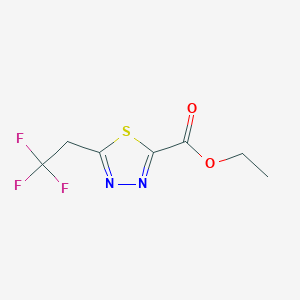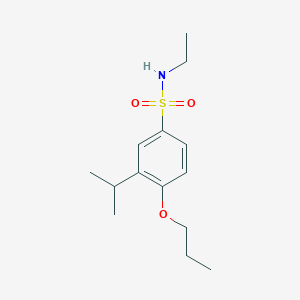
8-Bromo-5-chloroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to an isoquinoline ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-Bromo-5-chloroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
8-Bromo-5-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine or chlorine substituents, leading to the formation of different isoquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-chloroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Bromo-5-chloroisoquinoline-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes. The presence of bromine and chlorine atoms may enhance its reactivity and binding affinity to certain biological targets .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5-chloroisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Similar in structure but with different substitution patterns.
8-Bromoisoquinoline-1-carboxylic acid: Lacks the chlorine substituent.
5-Chloroisoquinoline-1-carboxylic acid: Lacks the bromine substituent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H5BrClNO2 |
|---|---|
Molekulargewicht |
286.51 g/mol |
IUPAC-Name |
8-bromo-5-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
GJVALRCNQDDPEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)


![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
